molecular formula C15H16ClN3O2S2 B2877896 N-(4-chlorophenyl)-2-((4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953991-42-9

N-(4-chlorophenyl)-2-((4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2877896
CAS RN: 953991-42-9
M. Wt: 369.88
InChI Key: IEUCEOXLTLXABO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, also known as CTA1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTA1 is a thiazole derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Scientific Research Applications

Antibacterial Activity

Compounds related to N-(4-chlorophenyl)-2-((4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide have been studied for their antibacterial properties. For instance, derivatives of 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides have shown moderate to good activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli (Desai et al., 2008).

Anticancer Activity

Various thiazole-thiophene hybrids, which share structural similarities with N-(4-chlorophenyl)-2-((4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, have been synthesized and tested for their anticancer activity. These compounds have shown promising inhibitory activity against several cancer cell lines, especially those containing thiazolidinone rings or thiosemicarbazide moieties (Atta & Abdel‐Latif, 2021).

α-Glucosidase Inhibition

Derivatives of N-(4-chlorophenyl)-2-((4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide have been explored for their α-glucosidase inhibitory potential. Certain synthesized compounds demonstrated significant inhibitory effects, suggesting potential applications in managing diabetes or related metabolic disorders (Iftikhar et al., 2019).

Enzyme Inhibition

Studies have also been conducted on similar compounds for their enzyme inhibitory activities. For instance, some derivatives have been found to be active against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), indicating potential therapeutic applications in neurodegenerative diseases and inflammatory conditions (Rehman et al., 2013).

properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S2/c1-2-17-13(20)7-12-8-22-15(19-12)23-9-14(21)18-11-5-3-10(16)4-6-11/h3-6,8H,2,7,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUCEOXLTLXABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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